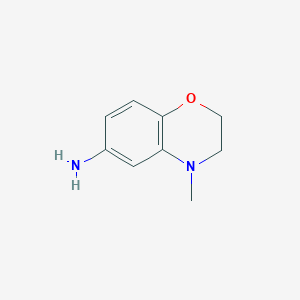

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

CAS No.: 226571-61-5

Cat. No.: VC8091582

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226571-61-5 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine |

| Standard InChI | InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3 |

| Standard InChI Key | ZTBQQMRMUWBAOB-UHFFFAOYSA-N |

| SMILES | CN1CCOC2=C1C=C(C=C2)N |

| Canonical SMILES | CN1CCOC2=C1C=C(C=C2)N |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine, reflects its bicyclic structure comprising a benzene ring fused to a six-membered oxazine ring. Key structural features include:

-

Methyl group (-CH): Positioned at the 4th carbon of the oxazine ring.

-

Amino group (-NH): Located at the 6th carbon of the benzene ring.

Table 1: Structural and Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.21 g/mol |

| CAS Number | 226571-61-5 |

| SMILES | CN1CCOC2=C1C=C(C=C2)N |

| InChI Key | ZTBQQMRMUWBAOB-UHFFFAOYSA-N |

| Purity | ≥95% |

| Storage Conditions | -20°C |

The planar benzoxazine core enables π-π stacking interactions, while the amino group enhances solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves multistep reactions starting from substituted phenols or anilines. Key methods include:

Cyclization of Haloalkyl Intermediates

A brominated precursor, 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can undergo amination via Buchwald-Hartwig coupling or nucleophilic substitution. For example, treatment with aqueous ammonia under palladium catalysis yields the target amine .

Reductive Amination

Patent US5420126A describes the use of borane-tetrahydrofuran complexes to reduce 3-oxo-4-substituted benzoxazine intermediates. Subsequent oxidation and alkylation steps introduce the methyl and amino groups .

Reaction Conditions

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane.

-

Catalysts: Palladium(II) acetate for coupling reactions; copper iodide for Ullmann-type reactions .

-

Temperature: Reactions often proceed at 80–120°C under inert atmospheres.

Pharmacological Applications

Potassium Channel Activation

Benzoxazine derivatives, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine, exhibit K channel activating activity, which relaxes smooth muscles. This mechanism underpins their potential in treating:

-

Cardiovascular diseases: Hypertension, angina pectoris, and arrhythmia.

-

Respiratory disorders: Asthma via bronchodilation.

-

Metabolic conditions: Diabetes through modulation of insulin secretion .

Table 2: In Vitro and In Vivo Efficacy

| Model System | Effect Observed | Effective Concentration/Dose |

|---|---|---|

| Guinea pig trachea | Inhibition of 3,4-diaminopyridine-induced contractions | 10–10 M |

| Anesthetized dogs | Coronary vasodilation; blood pressure reduction | 0.3–100 μg/kg (intra-arterial) |

Mechanism of Action

Activation of ATP-sensitive K channels hyperpolarizes cell membranes, reducing intracellular Ca influx and muscle contraction. This action is reversible and concentration-dependent .

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol; poorly soluble in water.

-

Stability: Stable under inert gas at -20°C but degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 6.65 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 4.22 (t, J=4.8 Hz, 2H), 3.38 (t, J=4.8 Hz, 2H), 2.98 (s, 3H).

Future Research Directions

-

Structure-Activity Relationships (SAR): Modifying the methyl or amino groups to enhance potency and selectivity.

-

Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

-

Therapeutic Expansion: Investigating efficacy in neurodegenerative and inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume